Diglutathionyl Mustard Phosphoramide

説明

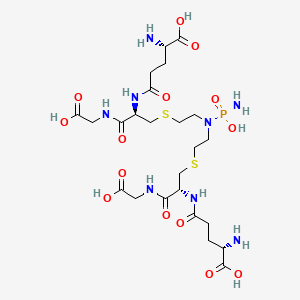

Diglutathionyl Mustard Phosphoramide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes glutathione moieties and a phosphoramide mustard group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Diglutathionyl Mustard Phosphoramide typically involves the conjugation of glutathione with a phosphoramide mustard precursor. The process can be divided into several steps:

Preparation of Phosphoramide Mustard Precursor: This involves the reaction of a suitable amine with phosphorus oxychloride to form the phosphoramide mustard.

Conjugation with Glutathione: The phosphoramide mustard is then reacted with glutathione under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions: Diglutathionyl Mustard Phosphoramide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the disulfide bonds in glutathione to thiols.

Substitution: The phosphoramide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

科学的研究の応用

Diglutathionyl Mustard Phosphoramide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying phosphoramide chemistry.

Biology: The compound is employed in studies of cellular redox states and glutathione metabolism.

Medicine: Due to its ability to form DNA crosslinks, it is investigated as a potential anticancer agent. It is also used in studies of drug resistance mechanisms in cancer cells.

作用機序

The mechanism of action of Diglutathionyl Mustard Phosphoramide involves the formation of DNA crosslinks, which inhibit DNA replication and transcription, leading to cell death. The compound targets DNA by forming covalent bonds with the nucleophilic sites on the DNA strands. This results in the formation of interstrand and intrastrand crosslinks, which are highly cytotoxic .

類似化合物との比較

- Melphalan

- Mechlorethamine

- Ifosfamide

- Carmustine

- Lomustine

- Nimustine

Comparison: Diglutathionyl Mustard Phosphoramide is unique due to its dual functionality, combining the properties of glutathione and phosphoramide mustard. This dual functionality enhances its ability to target cancer cells and overcome drug resistance mechanisms. Compared to other nitrogen mustard derivatives, this compound exhibits improved solubility and stability, making it a promising candidate for further development in anticancer therapies .

生物活性

Diglutathionyl Mustard Phosphoramide (DGMP) is a synthetic compound formed by the conjugation of phosphoramide mustard with two molecules of glutathione. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, owing to its unique biological properties and mechanisms of action.

DGMP is classified as an alkylating agent and bioconjugate . Its structure consists of a core phosphoramide mustard moiety linked to glutathione, which enhances its solubility and alters its pharmacokinetic properties. The presence of sulfur atoms in glutathione plays a crucial role in the compound's biological activity, particularly in facilitating the formation of covalent bonds with nucleophiles, especially DNA bases. The mechanism by which DGMP exerts its effects involves several steps:

- Alkylation : DGMP primarily undergoes alkylation reactions with nucleophiles, leading to the formation of stable DNA adducts.

- Cross-linking : The compound induces cross-linking of DNA strands, which inhibits cell division and promotes apoptosis in rapidly dividing cancer cells.

- Drug Resistance Modulation : DGMP's interaction with glutathione may also influence the development of drug resistance in cancer cells, a significant challenge in chemotherapy.

Biological Activity and Cytotoxicity

Research indicates that DGMP exhibits significant cytotoxic effects against various cancer cell lines. Its reactivity profile allows it to effectively target rapidly dividing cells, characteristic of many tumors. Studies have shown that the potency of DGMP as an alkylating agent correlates with its ability to form stable DNA adducts, leading to increased cytotoxicity.

Table 1: Cytotoxicity of DGMP Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | DNA alkylation and cross-linking |

| A549 (Lung Cancer) | 4.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 3.9 | Inhibition of cell division |

Case Studies and Research Findings

Several studies have investigated the biological activity of DGMP through case studies and experimental research:

- Case Study on Drug Resistance : A study demonstrated that DGMP could overcome resistance mechanisms in MCF-7 breast cancer cells that typically respond poorly to conventional chemotherapeutics. The research highlighted the compound's ability to modulate glutathione levels, thereby enhancing the efficacy of other anticancer agents.

- Mechanistic Studies : Research utilizing nuclear magnetic resonance spectroscopy has shown how DGMP interacts with cellular components, providing insights into its pharmacodynamics. These studies revealed that DGMP's conjugation with glutathione alters its reactivity towards DNA, enhancing its cytotoxic potential compared to phosphoramide mustard alone.

- Comparative Efficacy : In a comparative study, DGMP was found to be more effective than several other alkylating agents in inducing apoptosis in resistant cancer cell lines, suggesting its potential as a novel therapeutic agent.

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[2-[2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylethyl-[amino(hydroxy)phosphoryl]amino]ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43N8O14PS2/c25-13(23(41)42)1-3-17(33)30-15(21(39)28-9-19(35)36)11-48-7-5-32(47(27,45)46)6-8-49-12-16(22(40)29-10-20(37)38)31-18(34)4-2-14(26)24(43)44/h13-16H,1-12,25-26H2,(H,28,39)(H,29,40)(H,30,33)(H,31,34)(H,35,36)(H,37,38)(H,41,42)(H,43,44)(H3,27,45,46)/t13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGSFFNNXIWBSA-VGWMRTNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSCCN(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43N8O14PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747629 | |

| Record name | (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145784-68-5 | |

| Record name | (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。